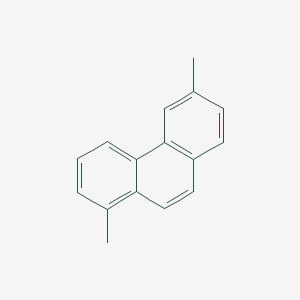

1,6-Dimethylphenanthrene

Descripción general

Descripción

Synthesis Analysis

The synthesis of dimethylphenanthrenes, including 1,6-dimethylphenanthrene, often involves strategies like the furan/dimethyl-1-naphthyne cycloaddition reaction followed by deoxygenation processes. For instance, Jung and Koreeda (1989) described a novel synthesis approach for 1,4-dimethylphenanthrene, highlighting methodologies that could be applicable to the synthesis of 1,6-dimethylphenanthrene through variations in the starting materials or reaction conditions (Jung & Koreeda, 1989).

Molecular Structure Analysis

The molecular structure of dimethylphenanthrenes, including 1,6-isomers, can be elucidated through techniques like X-ray crystallography, NMR, and mass spectrometry. Ali et al. (2015) conducted a comprehensive study on 3,6-dimethylphenanthrene, using spectroscopic methods to determine the impacts of methyl substitution on phenanthrene's geometry and electronic properties, providing insights into the structural characteristics of dimethylphenanthrene derivatives (Ali et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 1,6-dimethylphenanthrene is influenced by the placement of methyl groups, which can affect its participation in reactions such as electrophilic substitution, oxidation, and cyclization. Studies on similar compounds provide insights into the reactivity patterns of methylated phenanthrenes. For example, the synthesis of various dimethylphenanthrene derivatives showcases the versatility of these compounds in organic synthesis and their potential to undergo diverse chemical transformations (Hirao, Ohuchi, & Yonemitsu, 1982).

Physical Properties Analysis

The physical properties of 1,6-dimethylphenanthrene, such as melting point, boiling point, solubility, and optical characteristics, are determined by its molecular structure. While specific data on 1,6-dimethylphenanthrene may be scarce, the study of similar dimethylphenanthrenes can offer valuable information on the physical properties expected for this compound.

Chemical Properties Analysis

The chemical properties of 1,6-dimethylphenanthrene, including acidity, basicity, and reactivity towards various chemical agents, are influenced by the electron-donating effect of the methyl groups and the aromatic system's stability. Research on related dimethylphenanthrenes, such as the establishment of double bond character in methyl derivatives of phenanthrene and other PAHs, sheds light on the electronic and reactive characteristics of these compounds (Clar, Mcandrew, & Zander, 1967).

Aplicaciones Científicas De Investigación

Antialgal Activity : Synthetic dihydrophenanthrenes and phenanthrenes, including derivatives like 1,6-Dimethylphenanthrene, show strong antialgal activity. Some compounds have been found to completely inhibit algal growth, which has implications for controlling harmful algal blooms and understanding algal biology (DellaGreca et al., 2001).

Carcinogenic Activity : Certain polymethylated phenanthrenes, such as 1,4- and 4,10-dimethylphenanthrenes, have shown tumor-initiating activity in mice. This suggests that similar compounds, including 1,6-Dimethylphenanthrene, could have carcinogenic properties (LaVoie et al., 1982).

Chromatography and Oil Analysis : The retention behavior of dimethylphenanthrene isomers in reversed-phase liquid chromatography can be related to their molecular shape. This aids in the identification of these compounds in crude oil samples, suggesting its application in petrochemical analysis (Garrigues et al., 1989).

GC-FTIR Analysis : Gas Chromatography – Fourier Transform Infrared Spectroscopy (GC-FTIR) can differentiate co-eluting dimethylphenanthrene isomers in complex mixtures. This enables accurate determination of their abundance in crude oils and sedimentary rock extracts, important for geological and environmental studies (Fisher et al., 1996).

Environmental and Geological Indicators : Alkylated phenanthrene distributions, including methylphenanthrene, dimethylphenanthrene, and trimethylphenanthrene, in crude oils and rock extracts can distinguish organic matter type and thermal maturation effects. This helps in understanding the geological history and origin of oil reserves (Budzinski et al., 1995).

Bioremediation : Sphingomonas sp. strain JS1 can utilize 3,6-dimethylphenanthrene as its sole carbon and energy source. This demonstrates potential for bioremediation of oil-contaminated soils, where such compounds are common pollutants (Sabaté et al., 2003).

Synthesis Studies : Several studies have focused on the synthesis of various dimethylphenanthrene compounds. For instance, an efficient method for synthesizing tetrahydro-1,1-dimethylphenanthrenes has been developed, showing the chemical versatility of these compounds (Ghosh et al., 1991).

Chemical Analysis and Identification : High-resolution nuclear magnetic resonance can determine the position of substitution in ethyl-9,10-dimethylphenanthrene, aiding in the identification of unknown compounds. This highlights the role of dimethylphenanthrenes in analytical chemistry (Bavin et al., 1965).

Direcciones Futuras

The future directions of research on 1,6-Dimethylphenanthrene could involve further exploration of its synthesis, properties, and potential applications. Given the therapeutic benefits of phenanthrene derivatives , there may be potential for the development of new pharmaceuticals based on 1,6-Dimethylphenanthrene.

Propiedades

IUPAC Name |

1,6-dimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-6-7-13-8-9-14-12(2)4-3-5-15(14)16(13)10-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMHHSZADKJARE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC3=C(C=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942431 | |

| Record name | 1,6-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Dimethylphenanthrene | |

CAS RN |

20291-74-1 | |

| Record name | Phenanthrene, 1,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020291741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

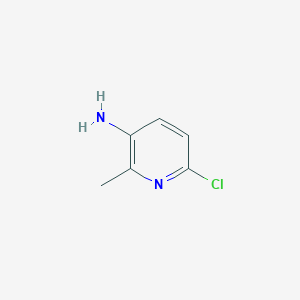

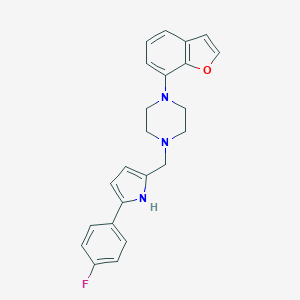

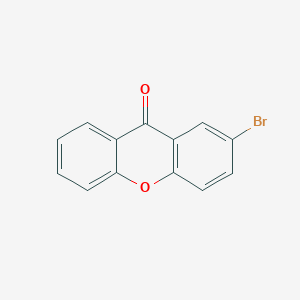

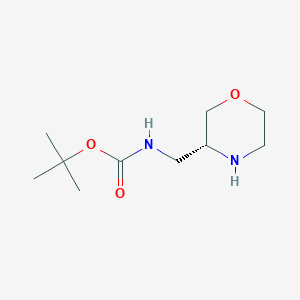

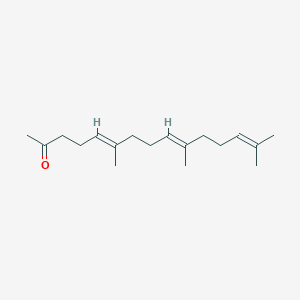

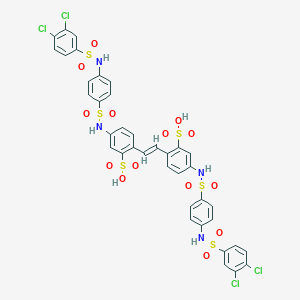

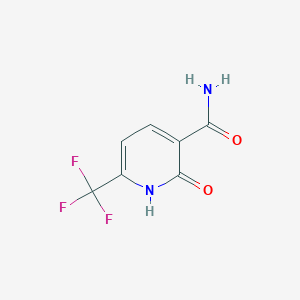

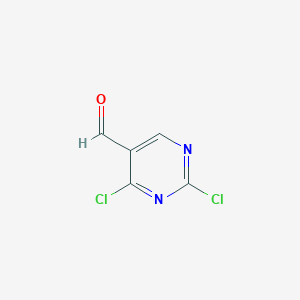

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[3,2-b]pyridine-3-carboxamide](/img/structure/B48040.png)